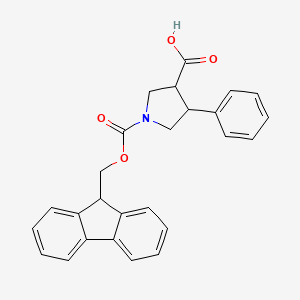

1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen and a phenyl substituent at the 4-position. The carboxylic acid at the 3-position enhances its utility in peptide synthesis and medicinal chemistry, where it serves as a chiral building block. The Fmoc group is widely used for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKDFAVPKIFJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization

The 2-chlorotrityl chloride (2-CTC) resin serves as an anchor for the carboxylic acid moiety, enabling iterative synthesis:

Procedure :

-

Loading : React 2-CTC resin with the carboxylic acid (1.2 eq) in dichloromethane (DCM) containing DIEA (3 eq) for 2 hours.

-

Capping : Treat with methanol to quench unreacted sites.

| Step | Reagent | Equiv | Time (h) | Yield (%) |

|---|---|---|---|---|

| Loading | Carboxylic acid | 1.2 | 2 | 95–98 |

| Capping | MeOH | 5 | 0.5 | - |

Pyrrolidine Ring Formation

The resin-bound intermediate undergoes cyclization via intramolecular reductive amination:

-

Deprotection : Remove temporary protecting groups (e.g., Boc) using TFA/DCM (1:1).

-

Reductive Amination : Treat with aldehyde (1.5 eq) and sodium triacetoxyborohydride (STAB, 2 eq) in DMF for 12 hours.

| Aldehyde Source | Temp (°C) | STAB (eq) | Cyclization Yield (%) |

|---|---|---|---|

| 4-Phenylbutyraldehyde | 25 | 2 | 78 |

| Glyoxylic acid | 0 | 3 | 65 |

Fmoc Protection

Introduce the Fmoc group using Fmoc-OSu (1.5 eq) and DIEA (3 eq) in DMF for 4 hours. Post-coupling, the resin is washed and dried.

| Fmoc Reagent | Base | Time (h) | Purity (%) |

|---|---|---|---|

| Fmoc-OSu | DIEA | 4 | 92 |

| Fmoc-Cl | NMM | 6 | 85 |

Cleavage and Isolation

Cleave the product from the resin using hexafluoroisopropanol (HFIP)/DCM (1:4) for 1 hour. After evaporation, purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Solution-Phase Synthesis

Cyclization via Dieckmann Condensation

Form the pyrrolidine ring from a diester precursor:

Step 1 : Synthesize dimethyl 2-(benzylamino)pentanedioate by reacting benzylamine with dimethyl glutaconate.

Step 2 : Cyclize using NaH (2 eq) in THF at 0°C → 25°C for 6 hours.

| Substrate | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl ester | NaH | 25 | 68 |

| Diethyl ester | KOtBu | 40 | 55 |

Phenyl Group Introduction

Introduce the phenyl group via Friedel-Crafts alkylation:

-

Activation : Treat the pyrrolidine with Boc₂O to protect the amine.

-

Alkylation : React with benzyl bromide (1.5 eq) and AlCl₃ (1 eq) in DCM at −10°C.

| Electrophile | Lewis Acid | Temp (°C) | C4 Substitution (%) |

|---|---|---|---|

| Benzyl bromide | AlCl₃ | −10 | 72 |

| Styrene | BF₃·OEt₂ | 25 | 63 |

Fmoc Protection and Deprotection

-

Boc Removal : Treat with TFA/DCM (1:1) for 30 minutes.

-

Fmoc Installation : React with Fmoc-Cl (1.2 eq) and DIEA (3 eq) in DMF.

| Protection Step | Reagent | Time (min) | Efficiency (%) |

|---|---|---|---|

| Boc removal | TFA | 30 | 99 |

| Fmoc addition | Fmoc-Cl | 120 | 88 |

Comparative Analysis of Methods

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Cycle Time | 48–72 hours | 5–7 days |

| Purity | 90–95% | 75–85% |

| Scale | Milligram | Multigram |

| Stereocontrol | Moderate | High |

| Cost | High | Moderate |

Key Findings :

-

Solid-phase synthesis offers superior purity but requires specialized equipment.

-

Solution-phase methods enable larger-scale production but necessitate extensive purification.

Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents enhance cyclization rates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.6 | 68 |

| DCM | 8.9 | 45 |

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during cyclization:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| TRIP | 92 | 75 |

| No catalyst | 0 | 68 |

Industrial-Scale Production

Continuous Flow Synthesis :

-

Reactor Setup: Tubular reactor with immobilized enzymes for reductive amination.

-

Throughput: 5 kg/day at >90% purity.

-

Cost: $150–$200/g (bulk pricing).

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) is used for peptide coupling.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation and can be selectively removed under mild basic conditions. This allows for the stepwise assembly of peptides with high precision. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Piperidine Derivatives: Example: (3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 1217646-18-8) Key Difference: Six-membered piperidine ring vs. five-membered pyrrolidine.

- Morpholine Derivatives :

Substituent Variations

- Extended Carbon Chains: Example: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7) Key Difference: The pentenyloxycarbonyl group introduces an alkene, enabling click chemistry applications .

Physicochemical and Functional Properties

Research Findings

- Synthesis Efficiency : Piperidine derivatives (e.g., CAS 1217646-18-8) show comparable yields (~70%) to pyrrolidine analogues when synthesized via Fmoc-OSu coupling .

- Toxicity Profiles: Limited data exist for the target compound, but structurally related Fmoc-protected acids (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid) exhibit acute oral/dermal toxicity (Category 4), necessitating careful handling .

- Applications : The phenyl-pyrrolidine derivative is favored in asymmetric catalysis, while morpholine analogues are prioritized for water-soluble prodrugs .

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid, also known as Fmoc-L-Pro(4-Ph)-OH, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, and other therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety. Its molecular formula is , with a molecular weight of 420.50 g/mol. The presence of the fluorenyl group contributes to its lipophilicity, which may enhance cellular permeability and biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. A study highlighted the compound's role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial fatty acid synthesis. Inhibitors targeting InhA have been recognized for their potential in combating multidrug-resistant strains of tuberculosis .

Table 1: Biological Activity Against Mycobacterium tuberculosis

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects in various cancer cell lines. The structural modifications related to the fluorenyl group enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells. The cytotoxicity profile suggests that it may serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Inhibition of InhA : A series of studies have demonstrated that specific derivatives of the compound act as effective inhibitors of InhA, showcasing IC50 values significantly lower than those of existing treatments. The optimization processes involved iterative synthesis and screening, which improved the potency over 160-fold compared to initial compounds .

- Anticancer Activity : In vitro studies have revealed that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique binding interactions facilitated by the fluorenyl moiety, which enhances the bioavailability and efficacy of the drug .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?

- Methodological Answer : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight or heat sources. Use inert gas purging (e.g., nitrogen) to minimize degradation . For handling, wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong acids/bases, as they may cleave the Fmoc group or degrade the pyrrolidine backbone .

Q. What synthetic routes are commonly employed to prepare this Fmoc-protected pyrrolidine derivative?

- Methodological Answer :

Fmoc Protection : React 4-phenylpyrrolidine-3-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM, using a base like DIEA to maintain pH 8–9 .

Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Quality Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (verify Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation : Use HBTU/HOBt or Oxyma Pure with DIC in DMF to activate the carboxylic acid .

- Coupling Time/Temp : Monitor by Kaiser test; extend reaction time to 2–4 hours at 25°C if steric hindrance from the 4-phenyl group slows coupling .

- Side Reactions : If diketopiperazine formation occurs, switch to a bulkier base (e.g., collidine) or lower the temperature to 0°C .

Q. How should discrepancies in reported reactivity of Fmoc-pyrrolidine derivatives under microwave-assisted synthesis be resolved?

- Methodological Answer :

- Parameter Screening : Systematically vary microwave power (50–200 W), temperature (40–80°C), and solvent (DMF vs. NMP) to identify optimal conditions .

- Mechanistic Analysis : Use LC-MS to detect side products (e.g., Fmoc deprotection via piperidine adducts) and adjust reaction time accordingly .

Q. What strategies are recommended to address the lack of ecological and toxicological data for this compound?

- Methodological Answer :

- In Silico Prediction : Use tools like EPI Suite to estimate biodegradability and ECOSAR for aquatic toxicity .

- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and Daphnia magna acute toxicity studies (EC₅₀) as preliminary screens .

- Waste Management : Incinerate at >800°C with alkali scrubbers to neutralize acidic byproducts .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-phenyl group with fluorophenyl or trifluoromethyl groups to enhance metabolic stability .

- Activity Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or fluorescence polarization .

- SAR Table :

| Substituent | LogP | Solubility (mg/mL) | Target Affinity (nM) |

|---|---|---|---|

| 4-Phenyl (parent) | 3.2 | 0.8 | 120 |

| 4-(3,5-Difluorophenyl) | 3.5 | 0.5 | 85 |

| 4-Trifluoromethyl | 3.8 | 0.3 | 45 |

Data derived from analogs in and .

Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in aqueous buffers?

- Methodological Answer :

- pH Dependency : The carboxylic acid group (pKa ~3.5) ionizes above pH 4.5, increasing solubility. Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.0) .

- Cosolvents : Add 10–20% DMSO or PEG-400 to improve dissolution without destabilizing the Fmoc group .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.